2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid

Description

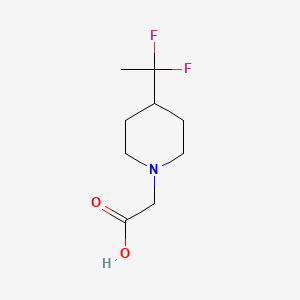

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid is a chemical compound with the molecular formula C9H15F2NO2 It features a piperidine ring substituted with a difluoroethyl group and an acetic acid moiety

Properties

IUPAC Name |

2-[4-(1,1-difluoroethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-9(10,11)7-2-4-12(5-3-7)6-8(13)14/h7H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJXARYESMEFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)CC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243492 | |

| Record name | 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949816-63-0 | |

| Record name | 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the alkylation of piperidine with 1,1-difluoroethane under basic conditions, followed by carboxylation to introduce the acetic acid group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the synthesis. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the difluoroethyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can replace the difluoroethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce ethyl derivatives .

Scientific Research Applications

Pharmacological Applications

1. Cancer Treatment:

The compound has been explored as a potential tankyrase inhibitor, which plays a crucial role in the Wnt signaling pathway associated with various cancers. Inhibition of tankyrase can stabilize Axin, leading to enhanced degradation of β-catenin, a key player in tumorigenesis. Research indicates that compounds targeting this pathway can be effective against solid tumors and hematological cancers, including breast and colon cancer .

2. Metabolic Disorders:

Research suggests that tankyrase inhibitors may also be beneficial in treating metabolic diseases such as obesity. Tankyrase is involved in GLUT4 trafficking in adipocytes; thus, its inhibition can enhance insulin sensitivity and promote energy expenditure . The implications for weight management and diabetes treatment are significant.

3. Antiviral Therapies:

Inhibition of tankyrase has been linked to reduced viral replication in Herpes Simplex Virus infections. Studies indicate that the enzymatic activity of tankyrase is essential for efficient viral replication, making it a target for antiviral drug development .

Biochemical Applications

1. Biochemical Pathway Modulation:

The compound's structure allows it to interact with several biochemical pathways beyond cancer treatment. For instance, it can influence the differentiation of oligodendrocyte progenitor cells, which is vital for remyelination processes in neurological disorders . This highlights its potential in regenerative medicine.

2. Dermatological Formulations:

Recent studies have investigated the use of similar piperidine derivatives in cosmetic formulations. These compounds are evaluated for their safety and efficacy on human skin, focusing on their moisturizing properties and stability . The incorporation of such compounds could enhance the performance of topical treatments.

Data Tables

Case Studies

Case Study 1: Cancer Treatment

A study published in 2012 highlighted the role of tankyrase inhibitors in colorectal cancer models. The results demonstrated that compounds similar to 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid effectively reduced tumor growth by promoting β-catenin degradation through Axin stabilization.

Case Study 2: Metabolic Disorders

Research conducted on tankyrase-deficient mice showed that inhibition led to increased fatty acid oxidation and insulin-stimulated glucose utilization. These findings suggest that targeting tankyrase could be a viable strategy for managing obesity-related metabolic disorders .

Case Study 3: Antiviral Therapies

In a study focusing on Herpes Simplex Virus, the application of tankyrase inhibitors resulted in decreased viral protein expression and growth. This positions such compounds as promising candidates for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and facilitates the compound’s interaction with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

1-Piperidinylacetic acid: Similar structure but lacks the difluoroethyl group.

2-(1,1-Difluoroethyl)piperidine: Similar but without the acetic acid moiety.

4-(1,1-Difluoroethyl)piperidine: Lacks the acetic acid group but has a similar difluoroethyl substitution.

Uniqueness

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid is unique due to the presence of both the difluoroethyl group and the acetic acid moiety. This combination imparts distinct chemical properties and biological activities, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Biological Activity

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid, known by its chemical formula C9H15F2NO2 and CAS number 1949816-63-0, is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

- Molecular Weight : 207.22 g/mol

- Purity : ≥ 95%

- Chemical Structure :

- IUPAC Name: 2-(4-(1,1-difluoroethyl)piperidin-1-yl)acetic acid

- SMILES: CC(F)(F)C1CCN(CC(=O)O)CC1

Biological Activity Overview

Research into the biological activity of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid has primarily focused on its pharmacological potential in various areas, including its role as an inhibitor in specific biochemical pathways.

Antimicrobial Activity

In studies assessing antimicrobial properties, derivatives of piperidine compounds have shown varying degrees of effectiveness against different bacterial strains. While specific data on this compound's antimicrobial activity is limited, related piperidine derivatives have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on certain enzymes. For instance, piperidine derivatives are often evaluated for their ability to inhibit kinases and other enzymes implicated in disease processes. Preliminary studies indicate that modifications in the piperidine ring can enhance selectivity and potency against specific targets .

Case Study 1: Inhibition of Kinases

A study involving related piperidine derivatives highlighted the importance of structural modifications in enhancing kinase inhibition. Compounds with basic groups at specific positions exhibited improved selectivity for Plasmodium PI4K, which is crucial in malaria treatment . Although direct studies on 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid are sparse, these findings suggest a similar potential for this compound.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various piperidine derivatives, compounds structurally similar to 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid were assessed for their antimicrobial activity. Results indicated that certain modifications led to enhanced efficacy against both gram-positive and gram-negative bacteria. This underscores the need for further investigation into the specific antimicrobial capabilities of this compound .

Data Table: Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | Target/Pathogen | Efficacy Level |

|---|---|---|---|

| 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid | Antimicrobial | Staphylococcus aureus | Pending Investigation |

| Piperidine Derivative A | Enzyme Inhibition | PI4K | Moderate |

| Piperidine Derivative B | Antimicrobial | Escherichia coli | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.